2-bromo-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide
Overview
Description
2-bromo-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromine atom, a quinoline derivative, and a sulfonamide group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The sulfonamide group can participate in coupling reactions, forming new carbon-nitrogen bonds with various reagents.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Sulfonamide Formation: Sulfonyl chloride/Triethylamine
Nucleophilic Substitution: Amines, Thiols
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized quinoline derivatives.
Coupling Products: New carbon-nitrogen bonded compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology and Medicine
In biology and medicine, the sulfonamide group is known for its antibacterial properties. This compound could potentially be explored for its antimicrobial activity or as a precursor for drug development .
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and sulfonamide group can form strong interactions with biological molecules, potentially inhibiting or modifying their activity . The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, 2-bromo-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide is unique due to its combination of a bromine atom, a quinoline derivative, and a sulfonamide group.
Properties
IUPAC Name |
2-bromo-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2S/c1-2-13-23-14-5-6-17-15-16(9-10-19(17)23)11-12-22-26(24,25)20-8-4-3-7-18(20)21/h3-4,7-10,15,22H,2,5-6,11-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMFROOMVMOEBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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